3-(Hydrazinomethyl)thiophene hydrochloride
Overview
Description
Synthesis Analysis
Thiophene, the base structure of 3-(Hydrazinomethyl)thiophene hydrochloride, is a five-membered ring made up of one sulfur atom . Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(Hydrazinomethyl)thiophene hydrochloride consists of a thiophene ring with a hydrazinomethyl group attached. The exact structure and its properties would require more specific studies or computational modeling for a detailed analysis.Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives are known to be a class of biologically active compounds that have significant importance in medicinal chemistry. They serve as a scaffold for developing advanced compounds with various biological effects, including anti-inflammatory, analgesic, and antitumor activities .
Organic Electronics
Thiophene-based semiconductors are among the most successful materials used in organic electronics due to their excellent charge transport properties. They are utilized in the synthesis and characterization of macrocycles for optoelectronic devices .
Material Science
The structural motif of thiophene is integral in creating materials with specific electronic and photonic properties. This includes applications in light-emitting diodes (LEDs), field-effect transistors (FETs), and photovoltaic cells .
Energetic Materials Research
Hydrazine derivatives are explored for their potential use in energetic materials due to their high nitrogen content, which can lead to high energy release upon decomposition .
Cancer Research
Compounds containing hydrazine groups have been investigated for their ability to induce programmed cell death pathways such as apoptosis and autophagy, which are crucial in cancer treatment strategies .
Synthesis of Novel Compounds
Hydrazine-containing compounds like (thiophen-3-ylmethyl)hydrazine hydrochloride can be used as intermediates in the synthesis of novel compounds with potential therapeutic or material applications .
Springer - Recent strategies in the synthesis of thiophene derivatives Chin. Phys. Lett. - The Unexpected Stability of… AIP - A systematic review on hydrazones their chemistry and biological… RSC - New thiophene-based conjugated macrocycles for optoelectronic… BMC Chemistry - Therapeutic importance of synthetic thiophene
Future Directions
Thiophene-based analogs, including 3-(Hydrazinomethyl)thiophene hydrochloride, have attracted the interest of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.
Mechanism of Action
Mode of Action
It’s worth noting that hydrazine derivatives, in general, have been known to interact with various biological targets, leading to a range of biochemical changes .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Result of Action
Given the broad range of activities associated with thiophene derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
thiophen-3-ylmethylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c6-7-3-5-1-2-8-4-5;/h1-2,4,7H,3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHDEOMXKLUIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydrazinomethyl)thiophene hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.